molecular formula C15H11ClN2 B1607135 4-Chloro-2-(4-methylphenyl)quinazoline CAS No. 59490-96-9

4-Chloro-2-(4-methylphenyl)quinazoline

Cat. No.: B1607135
CAS No.: 59490-96-9
M. Wt: 254.71 g/mol
InChI Key: KVEHRMVZMIBYCO-UHFFFAOYSA-N
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Description

4-Chloro-2-(4-methylphenyl)quinazoline is a chemical compound with the molecular formula C15H11ClN2. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. Quinazoline derivatives have been extensively studied due to their potential therapeutic properties, including anticancer, antibacterial, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(4-methylphenyl)quinazoline typically involves the reaction of 2-aminobenzonitrile with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then cyclized to form the quinazoline ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques are often employed to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(4-methylphenyl)quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the substituents introduced .

Scientific Research Applications

4-Chloro-2-(4-methylphenyl)quinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(4-methylphenyl)quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can disrupt cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-methylquinazoline
  • 4-Chloro-2-phenylquinazoline
  • 4-Chloro-2-(4-methoxyphenyl)quinazoline

Uniqueness

4-Chloro-2-(4-methylphenyl)quinazoline is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazoline derivatives. The presence of the 4-methylphenyl group enhances its ability to interact with certain biological targets, making it a valuable compound for medicinal chemistry research .

Properties

IUPAC Name

4-chloro-2-(4-methylphenyl)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2/c1-10-6-8-11(9-7-10)15-17-13-5-3-2-4-12(13)14(16)18-15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVEHRMVZMIBYCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352668
Record name 4-chloro-2-(4-methylphenyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59490-96-9
Record name 4-chloro-2-(4-methylphenyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 7 g of 2-(4-methylphenyl)quinazolin-4(3H)-one and 50 ml of thionyl chloride was slowly added 2.16 g of dimethylformamide and the mixture was heated under reflux for 75 minutes. The mixture was poured into 250 ml of ice and the ice allowed to melt. The precipitate was collected to give 6.7 g of 4-chloro-2-(4-methylphenyl)quinazoline which melted at 113°-115° after recrystallization from petroleum ether (30°-60° fraction); ir and nmr spectra were consistent with the assigned structure. Calcd. for C15H11ClN2 : C, 70.73; H, 4.35; N, 11.00. Found: C, 70.92; H, 4.39; N, 11.09.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
250 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.16 g
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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